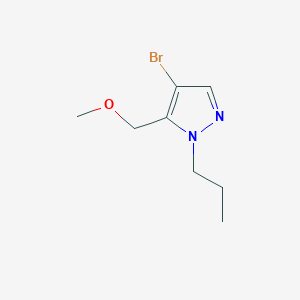

4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and methoxymethyl groups in this compound makes it a valuable intermediate for various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole typically involves the bromination of a pyrazole precursor followed by the introduction of the methoxymethyl and propyl groups. One common method involves the reaction of 4-bromo-1H-pyrazole with methoxymethyl chloride in the presence of a base such as potassium carbonate. The propyl group can be introduced through alkylation using propyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in industrial settings to achieve high efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The pyrazole ring can be reduced to form pyrazolines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrazoles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of pyrazolines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Research indicates that 4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole exhibits notable anti-inflammatory activity. This compound has been studied for its potential as an enzyme inhibitor and receptor modulator, particularly in pathways related to inflammation. It is believed to interact with specific amino acid residues in enzyme active sites, which may lead to therapeutic effects against inflammatory diseases.

1.2 Enzyme Inhibition Studies

The compound has shown promise as an inhibitor of various enzymes involved in inflammatory processes. For instance, studies have demonstrated its capability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The presence of bromine and methoxymethyl groups enhances its reactivity and interaction potential with target proteins, making it a candidate for further drug design .

1.3 Cancer Research

In cancer research, compounds similar to this compound have been explored for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this pyrazole derivative may inhibit the growth of specific cancer cells, indicating its potential use as an anticancer agent .

Agricultural Applications

2.1 Agrochemical Intermediates

The compound is being investigated as an intermediate in the synthesis of various agrochemicals. Its structural characteristics allow for modifications that can lead to the development of new pesticides and herbicides with enhanced efficacy and reduced environmental impact.

2.2 Pesticide Development

Research into pyrazole derivatives has highlighted their potential as novel pesticide agents. The ability of this compound to interact with biological systems suggests it could be tailored for use in protecting crops from pests while minimizing harm to beneficial organisms .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps, including nucleophilic substitution reactions and oxidation processes using reagents such as sodium azide and potassium permanganate. The compound's mechanism of action often involves the inhibition of enzymes linked to inflammatory pathways, making it a valuable target for drug development.

Comparative Analysis with Related Compounds

To better understand the utility of this compound, a comparative analysis with structurally similar compounds can provide insights into its unique properties and applications.

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Anti-inflammatory | TBD |

| 4-Methyl-5-(methoxymethyl)-1H-pyrazole | Anticancer | TBD |

| 3-Amino-4-bromo-5-methyl-1H-pyrazole | Enzyme inhibitor | TBD |

Note: TBD indicates that specific IC50 values are yet to be determined or reported.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of pyrazole derivatives:

- Anti-microbial Activity: A study demonstrated that pyrazole derivatives possess significant anti-microbial properties against various bacterial strains, suggesting that modifications to the pyrazole structure could enhance its efficacy as an antimicrobial agent .

- Cytotoxic Effects: Research involving novel pyrazole derivatives indicated their potential cytotoxicity against cancer cell lines, marking them as promising candidates for further investigation in cancer therapy .

Mecanismo De Acción

The mechanism of action of 4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in inflammatory pathways. The bromine and methoxymethyl groups can interact with specific amino acid residues in the active site of enzymes, leading to inhibition.

Comparación Con Compuestos Similares

Similar Compounds

4-bromo-1H-pyrazole: Lacks the methoxymethyl and propyl groups, making it less versatile in chemical syntheses.

5-methoxymethyl-1-propyl-1H-pyrazole: Lacks the bromine atom, which reduces its reactivity in nucleophilic substitution reactions.

4-bromo-5-methyl-1H-pyrazole: Similar structure but lacks the methoxymethyl group, affecting its chemical properties.

Uniqueness

4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole is unique due to the combination of bromine, methoxymethyl, and propyl groups, which confer distinct reactivity and biological activity

Actividad Biológica

4-Bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. The unique combination of bromine, methoxymethyl, and propyl groups enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : C10H12BrN2O

- Molecular Weight : 244.12 g/mol

The structural features of this compound facilitate its interaction with specific amino acid residues in enzyme active sites, which may lead to therapeutic effects against inflammatory diseases.

The biological activity of 4-bromo-5-(methoxymethyl)-1H-pyrazole is primarily attributed to its role as an enzyme inhibitor and receptor modulator . The presence of bromine and methoxymethyl groups allows for effective binding to target proteins involved in inflammatory pathways, potentially inhibiting their activity.

Key Mechanisms:

- Enzyme Inhibition : It targets enzymes linked to inflammation, reducing the production of pro-inflammatory mediators.

- Receptor Modulation : It may interact with receptors involved in pain signaling pathways, providing analgesic effects.

Biological Activity Overview

Research indicates that 4-bromo-5-(methoxymethyl)-1H-pyrazole exhibits several significant biological activities:

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives, including 4-bromo-5-(methoxymethyl)-1H-pyrazole. These investigations have highlighted its potential in different therapeutic areas:

- Anti-inflammatory Studies : A study demonstrated that 4-bromo-5-(methoxymethyl)-1H-pyrazole significantly reduced nitric oxide production in LPS-stimulated macrophages, indicating strong anti-inflammatory properties .

- Antimicrobial Activity : In vitro tests showed that this compound exhibited moderate antimicrobial activity against several pathogens, including E. coli and Bacillus subtilis, making it a candidate for further development as an antimicrobial agent .

- Antitumor Activity : Research indicated that pyrazole derivatives like 4-bromo-5-(methoxymethyl)-1H-pyrazole could inhibit the proliferation of cancer cell lines by targeting specific pathways involved in tumor growth .

Propiedades

IUPAC Name |

4-bromo-5-(methoxymethyl)-1-propylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2O/c1-3-4-11-8(6-12-2)7(9)5-10-11/h5H,3-4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETOKEAALBTKAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)Br)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.